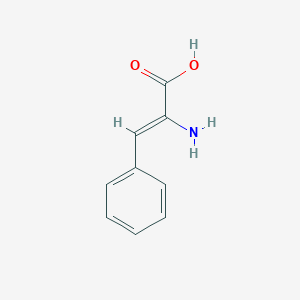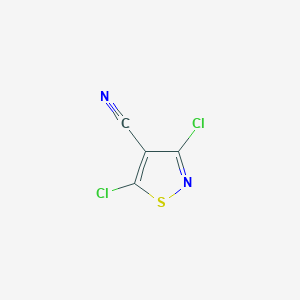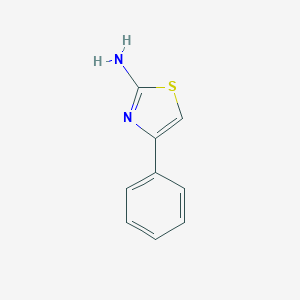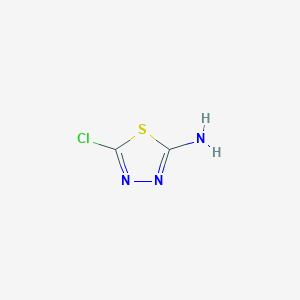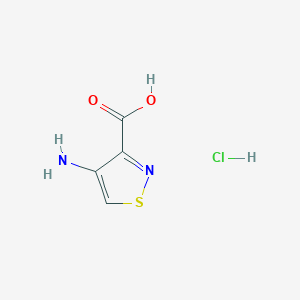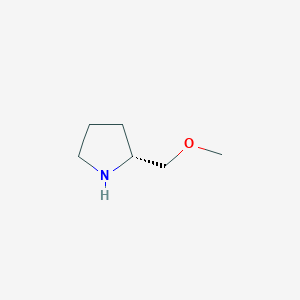
(R)-2-(Méthoxyméthyl)pyrrolidine
Vue d'ensemble
Description
R-2-(Methoxymethyl)pyrrolidine, also known as R-2-MMP, is a heterocyclic compound that is composed of a five-membered ring containing nitrogen and carbon atoms. It is a colorless liquid with a boiling point of 168-170°C and a molecular weight of 122.17 g/mol. It has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and food. R-2-MMP is also used in the synthesis of various compounds, such as quinolines, imidazoles, and pyridines.
Applications De Recherche Scientifique
Recherche pharmaceutique
En recherche pharmaceutique, (R)-2-(Méthoxyméthyl)pyrrolidine peut être utilisé pour étudier le comportement dynamique des cycles pyrrolidine dans les médicaments . Comprendre la dynamique de ces cycles peut être crucial pour le développement de nouveaux médicaments, car elle peut influencer la stabilité, la réactivité et l’interaction du médicament avec les cibles biologiques.
Science des matériaux
L’incorporation de structures pyrrolidine chirales dans des matériaux tels que les réseaux métallo-organiques (MOF) et les réseaux organiques covalents (COF) peut conduire à de nouvelles propriétés. Ces matériaux ont des applications potentielles dans le stockage de gaz, les technologies de séparation et la catalyse .
Safety and Hazards
“®-2-(Methoxymethyl)pyrrolidine” is classified as a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .
Orientations Futures
Pyrrolidine and its derivatives, including “®-2-(Methoxymethyl)pyrrolidine”, continue to be of great interest in drug discovery due to their versatility and wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRFKYDQRKRRK-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84025-81-0 | |
| Record name | (2R)-2-(Methoxymethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (R)-2-(Methoxymethyl)pyrrolidine in organic synthesis?
A1: (R)-2-(Methoxymethyl)pyrrolidine serves as a valuable chiral starting material for the synthesis of various chiral ligands. These ligands, particularly aminophosphines, are crucial in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions [, , ]. AAA reactions are powerful tools for creating carbon-carbon bonds enantioselectively, meaning one specific mirror image of the product is formed preferentially. This is essential in pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological activities.
Q2: How is (R)-2-(Methoxymethyl)pyrrolidine incorporated into chiral ligands?
A2: Researchers have successfully synthesized a series of chiral aminophosphine ligands featuring an N,N-disubstituted 2-diphenylphosphinoaniline backbone. These ligands are readily prepared starting from (R)-2-(Methoxymethyl)pyrrolidine [, ]. The (R)-2-(Methoxymethyl)pyrrolidine moiety introduces chirality into the ligand structure, ultimately influencing the enantioselectivity of the palladium catalyst.
Q3: Can you provide an example of a specific reaction where (R)-2-(Methoxymethyl)pyrrolidine-derived ligands have been successfully employed?
A3: These chiral ligands, complexed with palladium, have shown promising results in the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with a dimethyl malonate-BSA-LiOAc system [, , ]. The reactions proceeded with good yields and enantioselectivities, highlighting the potential of these ligands in asymmetric synthesis.
Q4: Are there any modifications made to (R)-2-(Methoxymethyl)pyrrolidine itself to further enhance its utility?
A4: Researchers have successfully synthesized a chiral fluorous aminophosphine ligand by modifying (R)-2-(Methoxymethyl)pyrrolidine with two fluorous ponytails [, ]. Fluorous chemistry allows for easy separation of the catalyst from the reaction mixture, enabling catalyst recovery and reuse. This modification demonstrates the potential for tailoring the properties of (R)-2-(Methoxymethyl)pyrrolidine-derived ligands for specific applications.
Q5: What future research directions are anticipated in this area?
A5: Further research may explore the development of novel (R)-2-(Methoxymethyl)pyrrolidine-derived ligands with improved catalytic activity, enantioselectivity, and broader substrate scope in asymmetric reactions. Exploring alternative metals and reaction conditions could further expand the applications of this valuable chiral building block in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






